molecular formula C25H23Cl2FN6O8S2 B13998613 3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride CAS No. 20144-00-7

3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride

Cat. No.: B13998613
CAS No.: 20144-00-7
M. Wt: 689.5 g/mol
InChI Key: ISOLYBKRVZVWSM-UHFFFAOYSA-N
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Description

3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is a complex organic compound with a molecular formula of C26H25Cl2FN6O9S2 This compound is notable for its intricate structure, which includes a pyrimidine core, multiple functional groups, and a sulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach involves the iodination of 2,4-diaminopyrimidine derivatives, followed by Suzuki coupling reactions to introduce the desired substituents

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and advanced spectroscopic techniques for characterization.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include N-iodosuccinimide for iodination, palladium catalysts for Suzuki coupling, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exhibiting anti-tubercular activity . The compound’s structure allows it to bind to the enzyme’s active site, blocking its function and leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is unique due to its combination of a pyrimidine core with a sulfonyl fluoride group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

20144-00-7

Molecular Formula

C25H23Cl2FN6O8S2

Molecular Weight

689.5 g/mol

IUPAC Name

3-[[4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;sulfuric acid

InChI

InChI=1S/C25H21Cl2FN6O4S.H2O4S/c26-19-9-6-15(10-20(19)27)22-21(33-24(30)34-23(22)29)13-38-17-7-4-14(5-8-17)12-31-25(35)32-16-2-1-3-18(11-16)39(28,36)37;1-5(2,3)4/h1-11H,12-13H2,(H2,31,32,35)(H4,29,30,33,34);(H2,1,2,3,4)

InChI Key

ISOLYBKRVZVWSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCC2=CC=C(C=C2)OCC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl.OS(=O)(=O)O

Origin of Product

United States

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